REACTION_CXSMILES
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[Cl:1][C:2]1[N:7]=[N:6][C:5]([CH:8]([F:14])[C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:4][CH:3]=1.C[Si](C)(C)[N-][Si](C)(C)C.[Li+].[B-](F)(F)(F)[F:26].[B-](F)(F)(F)F.C1[N+]2(CCl)CC[N+](F)(CC2)C1.[NH4+].[Cl-]>C1COCC1.CN(C=O)C>[Cl:1][C:2]1[N:7]=[N:6][C:5]([C:8]([F:26])([F:14])[C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:4][CH:3]=1 |f:1.2,3.4.5,6.7|
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Name
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|
Quantity
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36.6 g
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Type
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reactant
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Smiles
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ClC1=CC=C(N=N1)C(C(=O)OCC)F
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Name
|
|
Quantity
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201 mL
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Type
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reactant
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Smiles
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C[Si]([N-][Si](C)(C)C)(C)C.[Li+]
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Name
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Quantity
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500 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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Quantity
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71.2 g
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Type
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reactant
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Smiles
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[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1C[N+]2(CC[N+]1(CC2)CCl)F
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Name
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|
Quantity
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183 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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70 mL
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Type
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reactant
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Smiles
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[NH4+].[Cl-]
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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Upon complete addition
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Type
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CUSTOM
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Details
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THF was removed via rotary evaporation
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Type
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ADDITION
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Details
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The resulting residue was diluted with water (500 mL)
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Type
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EXTRACTION
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Details
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extracted with Et2O (3×100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried with MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated to dryness
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Type
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CUSTOM
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Details
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The resulting material was purified via MPLC (Hex:EtOAc, 8:2)
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Reaction Time |
15 min |
Name
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|
Type
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product
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Smiles
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ClC1=CC=C(N=N1)C(C(=O)OCC)(F)F
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Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 88 mmol | |
AMOUNT: MASS | 20.8 g | |
YIELD: PERCENTYIELD | 52.5% | |
YIELD: CALCULATEDPERCENTYIELD | 52.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |